molecular formula C11H15N3O B15329521 rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one

rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one

Cat. No.: B15329521
M. Wt: 205.26 g/mol
InChI Key: FHRVACOAZZOVTQ-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a pyridin-4-yl substituent at position 5, a methyl group at position 1, and an aminomethyl group at position 4. The stereochemistry is designated as rac-(4R,5S), indicating a racemic mixture of enantiomers. Pyrrolidin-2-one scaffolds are pharmacologically significant due to their conformational rigidity and ability to engage in hydrogen bonding, making them common in drug discovery . The pyridine ring may enhance bioavailability and target interactions, particularly in neurological or antimicrobial contexts .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

(4R,5S)-4-(aminomethyl)-1-methyl-5-pyridin-4-ylpyrrolidin-2-one

InChI

InChI=1S/C11H15N3O/c1-14-10(15)6-9(7-12)11(14)8-2-4-13-5-3-8/h2-5,9,11H,6-7,12H2,1H3/t9-,11-/m1/s1

InChI Key

FHRVACOAZZOVTQ-MWLCHTKSSA-N

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)CN)C2=CC=NC=C2

Canonical SMILES

CN1C(C(CC1=O)CN)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions could be used to modify the pyridine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyrrolidinone core or pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, “rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one” can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound could be investigated for its potential as a ligand for various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS or Reference) Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one (Target) C10H14N3O* 194.24* 1-methyl, 4-aminomethyl, 5-pyridin-4-yl Potential CNS activity due to pyridine
4-(pyridin-4-yl)pyrrolidin-2-one (1268132-89-3) C9H10N2O 162.19 5-pyridin-4-yl Simpler scaffold; lacks aminomethyl and methyl groups
rac-5-[(R)-Cyclohexyl(pyrrolidin-1-yl)methyl]-2,2-dimethyl-2,3-dihydropyridin-4(1H)-one C19H31N2O 303.47 Cyclohexyl, pyrrolidinyl, dimethyl Antimicrobial screening candidate; dihydropyridinone core
rac-(4R,5S)-4-amino-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one (1820583-26-3) C11H18N4O 222.29 1-methyl, 4-amino, 5-trimethylpyrazole Pyrazole substituent may alter solubility and target selectivity
rac-2-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride (1909294-08-1) C13H22Cl2FN3O 340.24 Fluorinated pyrrolidine, acetamide Enhanced metabolic stability due to fluorine

*Inferred based on structural analysis.

Key Findings

Core Scaffold Differences: The target compound’s pyrrolidin-2-one core contrasts with dihydropyridin-4(1H)-one analogs (e.g., compounds in ), which exhibit partial saturation and altered ring strain. Fluorinated analogs (e.g., ) demonstrate increased metabolic stability, suggesting that halogenation could be a strategic modification for the target compound .

Substituent Effects: The pyridin-4-yl group in the target compound may enhance π-π stacking interactions in biological targets compared to pyrazole or cyclohexyl substituents . The aminomethyl group at position 4 introduces a primary amine, which could improve solubility and hydrogen-bonding capacity relative to non-polar groups (e.g., dimethyl in ).

Synthetic Accessibility :

  • Synthesis of similar compounds (e.g., ) involves base-catalyzed condensation (KOH) and aldehyde intermediates, suggesting feasible routes for the target compound. However, stereochemical control for the rac-(4R,5S) configuration may require chiral catalysts or resolution techniques.

Biological Screening: Dihydropyridinone derivatives (e.g., ) have been screened for antimicrobial activity, though specific data are unavailable. The target compound’s pyridine moiety aligns with known CNS-active molecules, warranting exploration in neurological assays .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one with stereochemical fidelity?

  • Methodological Answer : Multi-step synthesis routes often involve (1) constructing the pyrrolidin-2-one core via cyclization of β-lactam precursors or intramolecular amidation, (2) introducing the aminomethyl group via reductive amination or nucleophilic substitution, and (3) stereochemical control using chiral auxiliaries or asymmetric catalysis. For example, Heck–Matsuda desymmetrization (using palladium catalysts and aryl diazonium salts) is effective for stereoselective aryl group introduction . Reaction conditions (e.g., 60–80°C in polar aprotic solvents like DMF) and protecting groups (e.g., tosyl for nitrogen) are critical for yield and purity .

Q. How can the compound’s structural integrity and purity be validated?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR : Confirm stereochemistry via 1^1H-1^1H coupling constants (e.g., vicinal coupling in pyrrolidinone) and 13^{13}C shifts for substituents like pyridin-4-yl .
  • HPLC/HRMS : Assess purity (>98%) via reverse-phase C18 columns (acetonitrile/water gradient) and high-resolution mass spectrometry (e.g., ESI+ with [M+Na]+^+ ions) .
  • Chiral SFC : Verify enantiomeric excess using supercritical fluid chromatography with polysaccharide-based columns .

Q. What are the key physicochemical properties influencing its solubility and formulation?

  • Methodological Answer : Determine logP (via shake-flask method or computational tools) to predict lipophilicity. The pyridinyl group enhances water solubility at acidic pH (via protonation), while the pyrrolidinone core contributes to crystallinity. Stability studies (e.g., 40°C/75% RH for 4 weeks) under varied pH (1–10) using LC-MS can identify degradation pathways (e.g., lactam hydrolysis) .

Advanced Research Questions

Q. How can enantiomeric resolution of the racemic mixture be achieved for pharmacological studies?

  • Methodological Answer : Employ preparative chiral chromatography (SFC or HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns. For example, SFC conditions: 25°C, 100 bar CO2_2, 2 mL/min isopropanol co-solvent, yielding >99% ee for individual enantiomers . Alternatively, enzymatic resolution (lipases or esterases) may be explored for scalable separation .

Q. How to design experiments to resolve contradictory bioactivity data across assays?

  • Methodological Answer : Conduct orthogonal assays:

  • In vitro : Compare enzyme inhibition (e.g., kinase assays) vs. cell-based viability (MTT assays) to differentiate target-specific vs. off-target effects.
  • Stereochemical validation : Ensure enantiopurity via SFC post-assay, as racemization during testing may skew results .
  • Solubility controls : Use DMSO concentrations <0.1% to avoid solvent interference .

Q. What computational methods are suitable for predicting target interactions and SAR?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of related targets (e.g., kinase domains). Focus on the aminomethyl group’s hydrogen-bonding with catalytic lysine residues and pyridinyl’s π-π stacking with hydrophobic pockets. Compare with analogs like (3R,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one to identify substituent effects .

Q. How to evaluate metabolic stability in biological matrices?

  • Methodological Answer : Incubate the compound (1–10 µM) in liver microsomes (human/rat) with NADPH cofactor. Monitor depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clint_{int}) and extrapolate to in vivo half-life. Cytochrome P450 inhibition assays (e.g., CYP3A4) can identify metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.